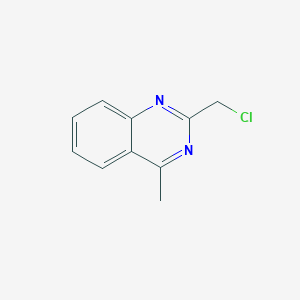
2-(Chloromethyl)-4-methylquinazoline
説明
2-(Chloromethyl)-4-methylquinazoline is a compound of interest in the field of medicinal chemistry and materials science due to its potential as a precursor in the synthesis of various quinazoline derivatives. These derivatives have been explored for their diverse biological activities and potential applications in drug development and other areas.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-methylquinazoline and its derivatives involves several key steps, including the use of o-anthranilic acids as starting materials. An improved one-step synthesis utilizing these starting materials has been described, which is crucial for the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010). Additionally, the synthesis of related quinazoline derivatives, exploring different substitution patterns and functional groups, is a significant area of research, highlighting the versatility of the quinazoline core in medicinal chemistry (El-zohry & Abd-Alla, 2007).
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-methylquinazoline derivatives is characterized using various spectroscopic techniques, including IR and 1H-NMR analyses. These methods provide insights into the structural features and the presence of specific functional groups that are crucial for the compound's biological activity and chemical reactivity (El-zohry & Abd-Alla, 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-(Chloromethyl)-4-methylquinazoline includes its role as a key intermediate in the synthesis of novel anticancer agents. The chloromethyl group plays a critical role in facilitating further chemical modifications, leading to the development of compounds with promising anticancer activity (Li et al., 2010).
Physical Properties Analysis
While specific studies focusing on the physical properties of 2-(Chloromethyl)-4-methylquinazoline were not identified in the current search, the physical properties of quinazoline derivatives, in general, are crucial for their solubility, stability, and formulation potential in pharmaceutical applications. These properties are typically influenced by the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)-4-methylquinazoline derivatives, including their reactivity and stability, are significant for their application in synthetic organic chemistry and drug design. The presence of the chloromethyl group enhances the compound's versatility as a building block for further chemical transformations aimed at developing novel therapeutic agents (Li et al., 2010).
科学的研究の応用
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 2-chloromethyl-4(3H)-quinazolinones are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones is described, utilizing o-anthranilic acids as starting materials . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .
- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
-
Molecular Structure and Electronic Properties
- Field : Physical Chemistry
- Application : Research on similar nitropyridine compounds, such as 2-chloro-4-nitropyridine, 2-chloro-4-methyl-5-nitropyridine, and 3-amino-2-chloro-4-methylpyridine, has focused on their molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials.
- Methods : These studies are conducted using density functional theory (DFT) and natural bond orbital (NBO) analysis.
- Results : For instance, 2-chloro-4-methyl-5-nitropyridine (CMNP) has shown a high hyperpolarizability value, indicating significant non-linear optical properties.
-
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
- Methods : The synthesis of these compounds typically involves the use of o-anthranilic acids as starting materials .
- Results : The resulting compounds have shown potential as anti-inflammatory agents .
-
Hedgehog Antagonists
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3H)-quinazolinones can also be used in the synthesis of hedgehog antagonists .
- Methods : Similar to the synthesis of anticancer and anti-inflammatory agents, o-anthranilic acids are used as starting materials .
- Results : The resulting compounds have shown potential as hedgehog antagonists .
-
Epoxy Resins Synthesis
- Field : Industrial Chemistry
- Application : Epichlorohydrin, a compound similar to 2-(Chloromethyl)-4-methylquinazoline, is used in the production of epoxy resins .
- Methods : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps .
- Results : The resulting epoxy resins are widely used in a variety of applications, including coatings, adhesives, and composite materials .
-
Prazoles Synthesis
- Field : Medicinal Chemistry
- Application : 2-(Chloromethyl)-4-methylquinazoline is used in the synthesis of prazoles, a class of drugs that reduce gastric acid production . These drugs are used in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases .
- Methods : The synthesis involves a series of steps, including N-oxidation of 2,3-lutidine with a catalytic quantity of RuCl3 in the presence of oxygen, one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide using 30% NaSH, methyl iodide and tetra butyl ammonium hydroxide, oxidation of methythio pyridine–N-oxide with 30% H2O2 followed by N-deoxygenation with RuCl3.H2O, and chlorination of the penultimate step using trichloroisocyanuric acid .
- Results : The resulting compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, is an intermediate utilized in the synthesis of Dexlansoprazole .
-
Epoxy Resins Synthesis
- Field : Industrial Chemistry
- Application : Epichlorohydrin, a compound similar to 2-(Chloromethyl)-4-methylquinazoline, is used in the production of epoxy resins .
- Methods : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps .
- Results : The resulting epoxy resins are widely used in a variety of applications, including coatings, adhesives, and composite materials .
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCUBOJGMLASBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287111 | |
| Record name | 2-(chloromethyl)-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylquinazoline | |
CAS RN |
109113-72-6 | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(chloromethyl)-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



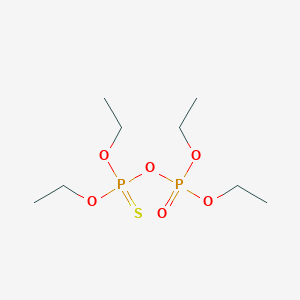
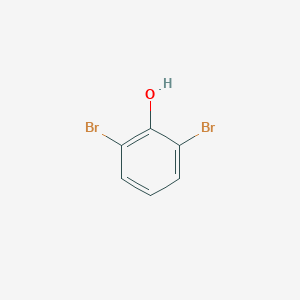
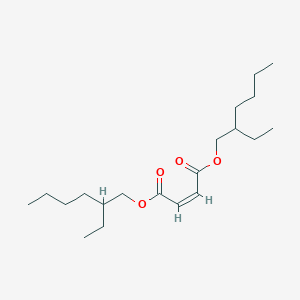
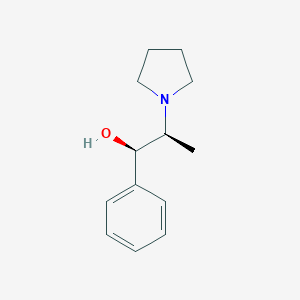
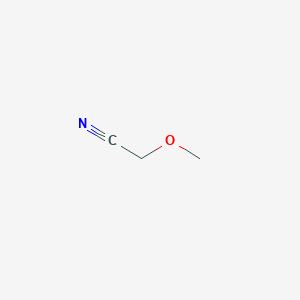
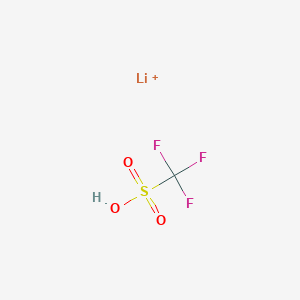
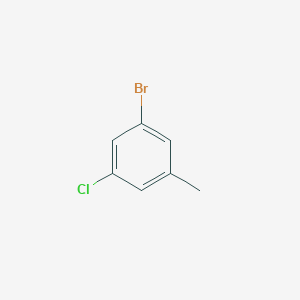
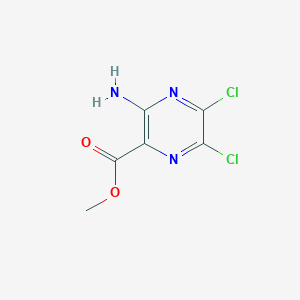
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

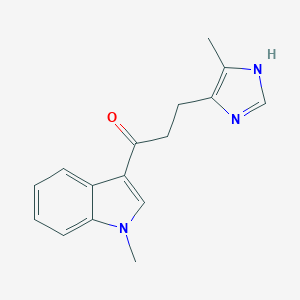
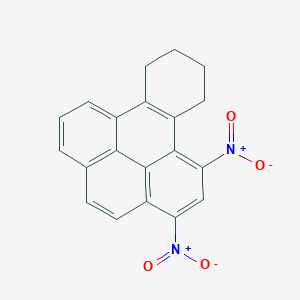
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
